N-((4-(2-ethyl-6-methylphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((4-(2-ethyl-6-methylphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds incorporating thiazole and triazole rings, similar to the mentioned chemical structure, have been synthesized and evaluated for their antimicrobial activity. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing new therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer and Anti-angiogenic Properties
Compounds with triazole derivatives have shown promise in anticancer research. For example, molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors indicated potential anti-cancer properties by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers (Karayel, 2021). Additionally, N2-(substituted benzyl)-3-(4-methylphenyl)indazoles have shown novel anti-angiogenic activity, providing a new avenue for cancer treatment strategies (Huang et al., 2006).
Molecular Interaction and Structure Analysis
Research involving triazole derivatives also extends to the study of molecular interactions, such as π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which are crucial for understanding the molecular basis of chemical reactions and material properties (Ahmed et al., 2020).
Enzyme Inhibition
Studies on triazole and thiazole derivatives have explored their potential as enzyme inhibitors. For instance, novel heterocyclic compounds derived from acetohydrazides exhibited significant lipase and α-glucosidase inhibition, suggesting applications in treating conditions related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-5-22-11-7-9-20(3)26(22)32-25(17-29-27(33)23-12-14-24(34-4)15-13-23)30-31-28(32)35-18-21-10-6-8-19(2)16-21/h6-16H,5,17-18H2,1-4H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPJAFMAXJQBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SCC3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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